Chemical structure and properties of 5-hexadecenol E
Chemical structure and properties of 5-hexadecenol E
An In-Depth Technical Guide to (E)-5-Hexadecen-1-ol: Chemical Properties, Biocatalytic Synthesis, and Semiochemical Applications
Executive Summary
(E)-5-hexadecen-1-ol (also known as trans-5-hexadecenol or 5-hexadecenol E) is a straight-chain lepidopteran pheromone (SCLP) of significant interest in chemical ecology and agricultural pest management. As a primary sex pheromone component for specific agricultural pests, most notably the apple heliodinid moth (Stathmopoda auriferella), its stereospecificity is critical for olfactory receptor binding. This whitepaper explores the physicochemical properties of (E)-5-hexadecen-1-ol, elucidates its biological signaling mechanisms, and details modern biocatalytic and metathesis-driven synthetic pathways required to achieve high isomeric purity.
Chemical Identity and Physicochemical Properties
(E)-5-hexadecen-1-ol is an unsaturated fatty alcohol characterized by a 16-carbon aliphatic chain with a single trans (E) double bond at the C5 position and a terminal hydroxyl group. The stereochemistry at the C5 position dictates its biological activity, as insect olfactory receptors are highly sensitive to the spatial orientation of the lipid tail[1].
Table 1: Quantitative Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | (E)-hexadec-5-en-1-ol | PubChem[1] |
| CAS Registry Number | 149011-67-6 | PubChem[1] |
| Molecular Formula | C16H32O | Cheméo[2] |
| Molecular Weight | 240.42 g/mol | Pherobase[3] |
| SMILES String | CCCCCCCCCC/C=C/CCCCO | PubChem[1] |
| InChIKey | KNVDHWATXBATDE-VAWYXSNFSA-N | PubChem[1] |
| Signal Category | Semiochemical (Attractant / Pheromone) | Pherobase[4] |
Note: Vapor pressure and boiling point approximations are critical for formulating controlled-release dispensers in agricultural applications. The terminal hydroxyl group provides hydrogen bonding capabilities, lowering its volatility compared to its corresponding acetate or aldehyde derivatives.
Biological Mechanism of Action: Olfactory Transduction
In lepidopteran species such as Stathmopoda auriferella, (E)-5-hexadecen-1-ol acts as a volatile signaling molecule. The causality of its biological efficacy lies in the precise fit of the trans-alkene geometry within the binding pocket of the insect's Odorant Receptor (OR)[3].
When the pheromone plume reaches the insect's antennae, the hydrophobic molecule diffuses through pores in the sensillum. Because the aqueous sensillar lymph is hostile to lipophilic molecules, Pheromone Binding Proteins (PBPs) encapsulate (E)-5-hexadecen-1-ol, solubilizing it and transporting it to the dendritic membrane of the olfactory receptor neuron (ORN). The binding of the E-isomer triggers a conformational change in the OR/Orco (Odorant Receptor Coreceptor) complex, leading to ion channel gating, membrane depolarization, and an action potential that travels to the antennal lobe.
Insect olfactory transduction pathway activated by (E)-5-hexadecen-1-ol.
Advanced Synthesis: Overcoming Isomeric Impurity
Traditional chemical syntheses (e.g., Wittig olefination) often yield E/Z mixtures. Even a 2-5% contamination with the (Z)-isomer can act as a behavioral antagonist, neutralizing the attractant properties of the formulation. To solve this, modern drug and pesticide development relies on two highly stereoselective pathways: Olefin Cross-Metathesis and Biocatalytic Terminal Hydroxylation .
Olefin Metathesis Pathway
Using Group VI (Tungsten or Molybdenum) catalysts, cross-metathesis of protected fatty alcohols with α-olefins can be tuned for high trans (E) selectivity[5]. This method allows for the scalable synthesis of the carbon backbone while maintaining the strict geometric requirements of the double bond.
Biocatalytic Terminal Hydroxylation & Semi-Biosynthesis
A more recent and highly sustainable approach involves the semi-biosynthetic production of fatty alcohols. By utilizing recombinant microorganisms expressing specific Fatty Acyl-CoA Reductases (FAR) or Cytochrome P450 enzymes, precursors like (E)-5-hexadecenoic acid or (E)-5-hexadecene can be terminally reduced or hydroxylated with >99% regioselectivity[6][7].
Semi-biosynthetic production workflow of (E)-5-hexadecen-1-ol via metathesis and FAR.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for the extraction, identification, and biocatalytic synthesis of (E)-5-hexadecen-1-ol.
Protocol 1: Extraction and GC-MS Identification from Insect Glands
Causality: Pheromone glands contain complex lipid mixtures. Hexane extraction isolates non-polar and slightly polar lipids, while GC-MS with a polar column (e.g., DB-WAX) is required to separate the E and Z isomers based on their slight differences in boiling points and polarity.
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Excision: Dissect the terminal abdominal segments (pheromone glands) of 50 virgin female Stathmopoda auriferella during their peak calling period (typically 2-4 hours into the scotophase).
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Extraction: Submerge the excised glands in 500 µL of GC-grade hexane containing 10 ng/µL of internal standard (e.g., pentadecanol) for 15 minutes at room temperature.
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Filtration: Remove tissue debris by passing the extract through a glass wool-lined Pasteur pipette.
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Concentration: Gently concentrate the extract to 50 µL under a mild stream of high-purity nitrogen gas.
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GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column.
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Parameters: Injector at 250°C, splitless mode. Oven program: 60°C for 1 min, ramp at 10°C/min to 240°C, hold for 10 min.
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Validation: Identify the (E)-5-hexadecen-1-ol peak by comparing its mass spectrum (characteristic fragments at m/z 55, 67, 82, and M+ at 240) and Kovats retention index with a synthetic standard[3].
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Protocol 2: Biocatalytic Terminal Hydroxylation Assay
Causality: This assay validates the regioselectivity of a chosen Cytochrome P450 or non-heme diiron monooxygenase in converting (E)-5-hexadecene to (E)-5-hexadecen-1-ol. The addition of a NADPH-regenerating system is critical, as these enzymes are cofactor-dependent[8].
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Enzyme Preparation: Express the recombinant hydroxylase in E. coli. Harvest cells, lyse via sonication, and isolate the microsomal fraction via ultracentrifugation (100,000 x g for 1 hour).
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Reaction Mixture: In a 2 mL glass vial, combine:
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1 mL of 50 mM potassium phosphate buffer (pH 7.4).
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100 µL of microsomal enzyme preparation (approx. 2 mg/mL protein).
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1 mM (E)-5-hexadecene (substrate) dissolved in 10 µL of DMSO.
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-
Cofactor Addition: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, and 1 U/mL glucose-6-phosphate dehydrogenase).
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Incubation: Incubate the mixture at 30°C for 4 hours with orbital shaking at 200 rpm to ensure adequate oxygenation.
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Extraction & Quenching: Stop the reaction by adding 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the phases.
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Analysis: Extract the upper organic layer, dry over anhydrous sodium sulfate, and analyze via GC-FID to quantify the conversion rate and regioselectivity (ratio of terminal alcohol to internal secondary alcohols)[7].
References
-
PubChem . "5-hexadecenol, E | C16H32O | CID 6431324". National Institutes of Health (NIH). Available at:[Link]
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Cheméo . "C16H32O - Chemical & Physical Properties". Céondo GmbH. Available at:[Link]
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The Pherobase . "Semiochemical compound: (E)-5-Hexadecen-1-ol". Database of Pheromones and Semiochemicals. Available at:[Link]
- Google Patents (EP3377465B1). "Production of fatty olefin derivatives via olefin metathesis".
- Google Patents (US20220136018A1). "Semi-biosynthetic production of fatty alcohols and fatty aldehydes".
- Google Patents (US10202620B2). "Synthesis of olefinic alcohols via enzymatic terminal hydroxylation".
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- 1. 5-hexadecenol, E | C16H32O | CID 6431324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C16H32O - Cheméo Search - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Semiochemical compound: (E)-5-Hexadecen-1-ol | C16H32O [pherobase.com]
- 4. Semiochemical compound: (E)-5-Hexadecen-1-ol | C16H32O [pherobase.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20220136018A1 - Semi-biosynthetic production of fatty alcohols and fatty aldehydes - Google Patents [patents.google.com]
- 7. US10202620B2 - Synthesis of olefinic alcohols via enzymatic terminal hydroxylation - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
